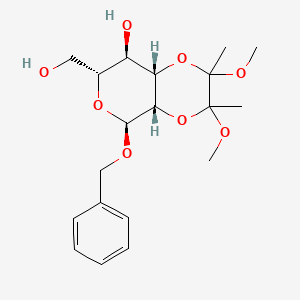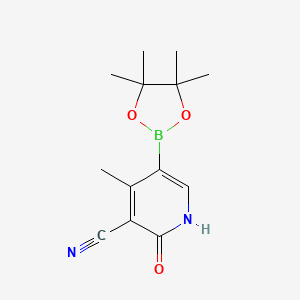
Benzyl 3,4-O-(2',3'-dimethoxybutane-2',3'-diyl)-alpha-D-mannopyanoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside is a complex organic compound with a unique chemical structure. It belongs to the class of protected nucleosides and is primarily used in biochemical and pharmaceutical research. This compound has shown significant potential in combating various ailments, making it a valuable asset in the field of biomedicine.
Méthodes De Préparation
The synthesis of Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside involves several steps. The process typically starts with the protection of the hydroxyl groups of alpha-D-mannopyranoside using benzyl groups. The next step involves the introduction of the 2’,3’-dimethoxybutane-2’,3’-diyl group. This is achieved through a series of reactions, including acetal formation and subsequent deprotection steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of different derivatives.
Hydrolysis: The acetal groups can be hydrolyzed under acidic conditions to yield the corresponding diols.
Applications De Recherche Scientifique
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes. The precise mode of action depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside can be compared with other protected nucleosides, such as:
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-beta-D-mannopyanoside: Similar in structure but differs in the configuration of the mannopyranoside moiety.
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-glucopyanoside: Similar in structure but differs in the sugar component.
Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-galactopyanoside: Similar in structure but differs in the sugar component.
The uniqueness of Benzyl 3,4-O-(2’,3’-dimethoxybutane-2’,3’-diyl)-alpha-D-mannopyanoside lies in its specific configuration and the presence of the 2’,3’-dimethoxybutane-2’,3’-diyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
(4aS,5S,7R,8R,8aS)-7-(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O8/c1-18(22-3)19(2,23-4)27-16-15(26-18)14(21)13(10-20)25-17(16)24-11-12-8-6-5-7-9-12/h5-9,13-17,20-21H,10-11H2,1-4H3/t13-,14-,15+,16+,17+,18?,19?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYCPDFMXIYFL-CVDJYPPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(O1)C(C(OC2OCC3=CC=CC=C3)CO)O)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(O[C@H]2[C@@H](O1)[C@@H]([C@H](O[C@@H]2OCC3=CC=CC=C3)CO)O)(C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(3-Chlorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7957081.png)



![Ethyl 2-fluoro-4-[3-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B7957107.png)


![tert-Butyl 8-nitro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B7957135.png)


![(2S)-2-[[(2S)-2-azaniumyl-5-(diaminomethylideneazaniumyl)pentanoyl]amino]butanedioate](/img/structure/B7957154.png)
![(2S)-2-[[(2S)-2-[(2-azaniumylacetyl)amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B7957164.png)
![(1R,5S)-8-Azabicyclo[3.2.1]octane](/img/structure/B7957177.png)

